molecular formula C9H10FNO4 B14237094 Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- CAS No. 311464-46-7

Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro-

Cat. No.: B14237094
CAS No.: 311464-46-7
M. Wt: 215.18 g/mol
InChI Key: LTZHHECUYDWPQT-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene is an organic compound with a complex structure that includes a benzene ring substituted with a dimethoxymethyl group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 4-(dimethoxymethyl)-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The nitro group and fluorine atom on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: The dimethoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.

    Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the fluorine atom.

    Reduction: 4-(Dimethoxymethyl)-1-fluoro-2-aminobenzene.

    Oxidation: 4-(Carboxymethyl)-1-fluoro-2-nitrobenzene.

Scientific Research Applications

4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various organic transformations.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene depends on the specific application and the target molecule it interacts with. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and fluorine groups, which can affect the electron density on the benzene ring and make it more susceptible to nucleophilic attack. The dimethoxymethyl group can also participate in various chemical transformations, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethoxymethyl)-1-fluorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

    4-(Dimethoxymethyl)-2-nitrobenzene:

    1-Fluoro-2-nitrobenzene: Lacks the dimethoxymethyl group, making it less versatile in synthetic applications.

Uniqueness

4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-14-9(15-2)6-3-4-7(10)8(5-6)11(12)13/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZHHECUYDWPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479714
Record name Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311464-46-7
Record name Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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